molecular formula C17H21N5O3 B11185470 N-(4-ethylphenyl)-2-[2-(methoxymethyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide

N-(4-ethylphenyl)-2-[2-(methoxymethyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide

Cat. No.: B11185470
M. Wt: 343.4 g/mol
InChI Key: NSFPWNJQFKTMQF-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-[2-(METHOXYMETHYL)-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETAMIDE: is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an ethylphenyl group, and a methoxymethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-2-[2-(METHOXYMETHYL)-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETAMIDE typically involves a multi-step process. The initial step often includes the formation of the triazolopyrimidine core through a cyclization reaction. This is followed by the introduction of the ethylphenyl group via a substitution reaction. The final step involves the addition of the methoxymethyl group under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include ethylphenyl halides, methoxymethyl chloride, and triazolopyrimidine precursors.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-2-[2-(METHOXYMETHYL)-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETAMIDE: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethylphenyl and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted triazolopyrimidines.

Scientific Research Applications

N-(4-ETHYLPHENYL)-2-[2-(METHOXYMETHYL)-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETAMIDE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-2-[2-(METHOXYMETHYL)-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ETHYLPHENYL)-2-[2-(METHOXYMETHYL)-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETAMIDE include other triazolopyrimidine derivatives, such as:

  • N-(4-METHYLPHENYL)-2-[2-(METHOXYMETHYL)-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETAMIDE
  • N-(4-CHLOROPHENYL)-2-[2-(METHOXYMETHYL)-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(4-ETHYLPHENYL)-2-[2-(METHOXYMETHYL)-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl and methoxymethyl groups enhances its stability and potential activity compared to other similar compounds.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[2-(methoxymethyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C17H21N5O3/c1-3-11-4-6-13(7-5-11)18-15(23)8-12-9-22-17(20-16(12)24)19-14(21-22)10-25-2/h4-7,12H,3,8-10H2,1-2H3,(H,18,23)(H,19,20,21,24)

InChI Key

NSFPWNJQFKTMQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2CN3C(=NC(=N3)COC)NC2=O

Origin of Product

United States

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